trans-4-Ethoxy-4'-methoxychalcone
Description
trans-4-Ethoxy-4'-methoxychalcone is a chalcone derivative characterized by an ethoxy group (-OCH₂CH₃) at the 4-position of the A-ring and a methoxy group (-OCH₃) at the 4'-position of the B-ring. Chalcones, with their α,β-unsaturated ketone system, are pivotal in medicinal chemistry due to their diverse biological activities, including antidiabetic, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
74280-20-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3 |
InChI Key |
OCJRMZSSQYAGCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl aldehyde and an aryl methyl ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic medium. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for trans-4-Ethoxy-4’-methoxychalcone are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Ethoxy-4’-methoxychalcone can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding chalcone epoxides or diketones.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of dihydrochalcones.
Substitution: The aromatic rings in trans-4-Ethoxy-4’-methoxychalcone can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Chalcone epoxides or diketones.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Chemistry: trans-4-Ethoxy-4’-methoxychalcone is used as a precursor in the synthesis of various heterocyclic compounds
Biology: In biological research, trans-4-Ethoxy-4’-methoxychalcone has been studied for its antioxidant and anti-inflammatory properties. It has shown potential in modulating oxidative stress and inflammatory pathways, making it a candidate for further investigation in disease models.
Medicine: The compound has demonstrated promising anticancer activity in preclinical studies. It has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents.
Industry: In the industrial sector, trans-4-Ethoxy-4’-methoxychalcone is explored for its use in the development of novel polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of trans-4-Ethoxy-4’-methoxychalcone involves its interaction with cellular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage. Additionally, it can interfere with the activation of transcription factors that regulate inflammatory responses, leading to decreased expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Electronic Modifications
Chalcone derivatives are often modified at the A- and B-rings to enhance bioactivity. Key substituents include halogens, hydroxyl, methoxy, ethoxy, and larger alkyl/aryl groups. Below is a comparative analysis of substituent effects:
Table 1: Substituent Effects on Chalcone Derivatives
Key Observations :
- Ethoxy vs.
- Halogenation : Bromo and iodo substituents (e.g., 2-Bromo-4'-methoxychalcone) increase molecular weight and lipophilicity, favoring AMPK activation and anti-obesity effects .
- Hydroxyl Groups : Derivatives like 2',6'-dihydroxy-4'-methoxychalcone exhibit strong antioxidant and neuroprotective activities due to hydrogen-bonding capabilities .
Key Findings :
- Antidiabetic Mechanisms : Halogenated derivatives (e.g., 2-Bromo-4'-methoxychalcone) activate AMPK, improving glucose uptake in adipocytes and skeletal muscle . Ethoxy substitution may similarly modulate PPARγ, a nuclear receptor critical for insulin sensitivity .
- Cytotoxicity : Hydroxyl-containing chalcones (e.g., 2',6'-dihydroxy-4'-methoxychalcone) synergize with TRAIL to induce apoptosis in prostate cancer cells, while ethoxy/methoxy groups may require structural optimization for enhanced efficacy .
- Neuroprotection : Antioxidant chalcones with hydroxyl groups inhibit lipid peroxidation in brain tissues, whereas ethoxy’s role remains unexplored .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Stability Profiles
Key Insights :
Q & A
Q. What synthetic methodologies are recommended for trans-4-Ethoxy-4'-methoxychalcone, and how can purity be optimized?
The Claisen-Schmidt condensation is a standard route, involving the reaction of 4-ethoxyacetophenone with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Sonochemical synthesis (e.g., ultrasound-assisted methods) can improve reaction efficiency and yield . Purification via column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization ensures high purity (>95%). Characterization by FT-IR, -NMR, -NMR, and mass spectrometry is critical for structural confirmation .
Q. Which spectroscopic techniques are essential for characterizing trans-4-Ethoxy-4'-methoxychalcone?
- FT-IR : Confirms carbonyl (C=O) stretch (~1650 cm) and aromatic ether (C-O-C) vibrations.
- -NMR : Identifies trans-configuration (J = 15–16 Hz for α,β-unsaturated protons) and substituent positions (e.g., ethoxy at δ 1.4–1.5 ppm, methoxy at δ 3.8–3.9 ppm).
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 280 nm .
Q. What in vitro assays are suitable for preliminary biological screening of trans-4-Ethoxy-4'-methoxychalcone?
- Anti-inflammatory activity : LPS-induced NF-κB inhibition in RAW 264.7 macrophages, measuring IL-6 and TNF-α suppression via ELISA .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., KB, MCF7) with IC determination .
- PPARγ activation : Luciferase reporter assays in adipocytes to assess transcriptional activity .
Advanced Research Questions
Q. How does the ethoxy substituent at the 4-position influence PPARγ activation compared to methoxy analogs?
The ethoxy group’s larger size and lipophilicity may enhance binding to PPARγ’s ligand-binding domain, increasing transcriptional activity. Comparative studies using 4'-methoxychalcone (a structural analog) show that ethoxy derivatives exhibit stronger adipocyte differentiation via PPARγ, as quantified by Oil Red O staining and adiponectin secretion . Molecular docking simulations can further elucidate steric and electronic interactions .
Q. What strategies resolve contradictions in reported bioactivity across chalcone derivatives?
- Structural-activity relationship (SAR) analysis : Systematically vary substituent positions (e.g., 2',4'-dihydroxy vs. 4-ethoxy) to isolate functional group contributions.
- Dose-response profiling : Compare IC values in anti-inflammatory (e.g., NF-κB inhibition) vs. cytotoxic assays to identify selective mechanisms .
- Metabolic stability assays : Evaluate cytochrome P450 metabolism to explain discrepancies in in vivo vs. in vitro efficacy .
Q. How can in vivo models be optimized to study trans-4-Ethoxy-4'-methoxychalcone’s anti-tumor effects?
- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT116 colon carcinoma) in immunodeficient mice, with compound administration (10–50 mg/kg, oral or i.p.) for 4–6 weeks. Tumor volume and biomarker (e.g., Ki-67, caspase-3) analysis are critical .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling. Ethoxy groups may enhance half-life due to reduced Phase I metabolism compared to hydroxylated analogs .
Methodological Considerations
- Solubility and storage : Dissolve in DMSO (10 mM stock) or chloroform for in vitro assays. Store at -20°C in desiccated vials to prevent degradation .
- Data validation : Replicate experiments with positive controls (e.g., rosiglitazone for PPARγ, dexamethasone for anti-inflammatory assays) .
- Ethical compliance : Follow ARRIVE guidelines for animal studies and obtain institutional review board approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
